Product packaging for Oxazolo[5,4-b]pyridine-2(1H)-thione(Cat. No.:CAS No. 169205-99-6)

Oxazolo[5,4-b]pyridine-2(1H)-thione

Cat. No.: B1311753
CAS No.: 169205-99-6
M. Wt: 152.18 g/mol
InChI Key: WKMUUISSZDCMKG-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Chemistry and Fused Ring Systems

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. wikipedia.org These structures are fundamental to the chemistry of life, with a vast number of natural products, including nucleic acids and biomass, being heterocyclic. wikipedia.org A significant portion of FDA-approved drugs, over 59%, feature nitrogen-containing heterocyclic rings. wikipedia.org

Fused heterocyclic systems are a specific class of these compounds where two or more rings share a common bond and a pair of atoms. fiveable.meiupac.org This fusion creates a more complex and rigid structure with distinct electronic and reactive properties compared to the individual rings. fiveable.me The arrangement and type of heteroatoms (non-carbon atoms) within the fused system significantly influence its chemical behavior and biological activity. fiveable.me Fused systems are prevalent in many pharmaceuticals, where their defined three-dimensional shapes allow for specific interactions with biological targets like enzymes and receptors. fiveable.meslideshare.net

Both oxazole (B20620) and pyridine (B92270) rings are important building blocks in the design of new chemical entities.

Oxazole: This five-membered ring containing an oxygen and a nitrogen atom is found in numerous natural products and synthetic compounds. tandfonline.com The oxazole ring is considered a bioisostere, meaning it can be used to replace other functional groups in a molecule to enhance its pharmacological properties without drastically changing its shape. rsc.org Its chemical nature is intermediate between furan (B31954) and pyridine. tandfonline.comrsc.org Oxazole derivatives are actively researched for their potential to yield compounds with a wide range of biological activities and favorable pharmacokinetic profiles. rsc.org

Pyridine: A six-membered ring with one nitrogen atom, pyridine is an isostere of benzene (B151609) and a fundamental component of many drugs and agrochemicals. nih.govresearchgate.net Its weak basicity and water solubility often enhance the pharmacological characteristics of molecules that contain it. mdpi.com The nitrogen atom in the pyridine ring can play a crucial role in a molecule's interaction with biological targets. nih.gov Pyridine-fused heterocycles are of particular interest due to their widespread and effective biological properties. mdpi.com

The oxazolo[5,4-b]pyridine (B1602731) skeleton is a fused bicyclic system where an oxazole ring is fused to a pyridine ring. nih.gov This arrangement results in a unique combination of the properties of both parent heterocycles. The fusion creates a planar, aromatic system with a specific distribution of electrons that influences its reactivity and potential interactions with other molecules. The presence and position of the nitrogen and oxygen atoms create specific sites for hydrogen bonding and other non-covalent interactions, which are critical for biological activity. nih.gov The reactivity of this skeleton can be modulated by attaching different substituents to the ring atoms. researchgate.net

Contextualization within Thione-Containing Heterocycles

The presence of a thione group (C=S) in a heterocyclic ring introduces another layer of chemical functionality. Thiones are sulfur analogs of ketones and can exist in tautomeric equilibrium with their thiol form (C-SH). researchgate.net This tautomerism can significantly affect the biological activity of the molecule. researchgate.net

Thione-containing heterocycles are a diverse class of compounds with a wide range of applications. researchgate.net They serve as versatile intermediates for the synthesis of other sulfur-containing heterocycles. researchgate.netorganic-chemistry.org The thione group can participate in various chemical reactions, including alkylation and cycloaddition, allowing for the creation of diverse molecular libraries. organic-chemistry.orgnih.gov The lipophilicity (ability to dissolve in fats) and electronic properties imparted by the thione group can also influence a molecule's pharmacokinetic profile. mdpi.com

Academic Research Trajectory and Current Significance

Research into oxazolopyridine systems, including oxazolo[5,4-b]pyridine and its isomers, has been driven by their potential applications in medicinal chemistry. researchgate.net Studies have explored their synthesis, reactivity, and photophysical properties. researchgate.net For instance, the condensation of aminopyridinols with various reagents has been a common strategy for their synthesis. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2OS B1311753 Oxazolo[5,4-b]pyridine-2(1H)-thione CAS No. 169205-99-6

Properties

IUPAC Name

1H-[1,3]oxazolo[5,4-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMUUISSZDCMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434059
Record name Oxazolo[5,4-b]pyridine-2(1H)-thione
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URL https://comptox.epa.gov/dashboard/DTXSID10434059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169205-99-6
Record name Oxazolo[5,4-b]pyridine-2(1H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169205-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolo[5,4-b]pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Oxazolo 5,4 B Pyridine 2 1h Thione and Its Derivatives

Classical and Contemporary Synthetic Routes to the Core Structure

Multi-step Reactions for Oxazolo[5,4-b]pyridine-2(1H)-thione

While direct one-pot syntheses are often preferred for their efficiency, multi-step reaction sequences provide a versatile approach to constructing the this compound scaffold, allowing for the introduction of various substituents. A plausible multi-step synthesis can be conceptualized starting from 3-aminopyridin-2(1H)-one.

A hypothetical multi-step synthesis could involve the following key transformations:

N-Acylation: The synthesis can be initiated by the acylation of the amino group of 3-aminopyridin-2(1H)-one. For instance, reaction with chloroacetyl chloride would yield N-(2-oxo-1,2-dihydropyridin-3-yl)acetamide.

Thionation: The resulting acetamide can then be subjected to a thionation reaction, for example, using Lawesson's reagent, to convert the amide carbonyl group into a thioamide.

Intramolecular Cyclization: The final step would involve an intramolecular cyclization of the N-(2-hydroxypyridin-3-yl)thioacetamide intermediate. This cyclization, likely acid-catalyzed, would lead to the formation of the desired this compound.

Another potential multi-step approach could start with the conversion of an aminopyridine to an isothiocyanate, followed by cyclization. For example, 3-aminopyridin-2-ol could be reacted with thiophosgene (B130339) to form 2-hydroxy-3-isothiocyanatopyridine, which could then undergo an intramolecular cyclization to furnish the target thione.

StepStarting MaterialReagents and ConditionsIntermediate/Product
13-Aminopyridin-2(1H)-oneChloroacetyl chloride, Pyridine (B92270)2-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)acetamide
22-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)acetamideLawesson's reagent, Toluene, Reflux2-Chloro-N-(2-thioxo-1,2-dihydropyridin-3-yl)thioacetamide
32-Chloro-N-(2-thioxo-1,2-dihydropyridin-3-yl)thioacetamideAcid or Base catalystThis compound

One-step Procedures for Related Oxazolopyridinones

In contrast to multi-step syntheses, one-pot procedures offer a more streamlined and atom-economical approach to the synthesis of related oxazolopyridinone structures. These methods often involve the simultaneous formation of multiple bonds in a single reaction vessel, avoiding the isolation of intermediates.

A notable one-step synthesis involves the reaction of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids, such as succinic or maleic anhydride. mdpi.com In this reaction, the initial acylation of the amino group is followed by an in-situ intramolecular cyclization to yield derivatives of oxazolo[5,4-b]pyridine (B1602731). mdpi.com Although this method directly produces C2-substituted oxazolopyridinones rather than the thione, it highlights the feasibility of one-pot cyclization strategies for this heterocyclic system.

Similarly, the synthesis of the analogous oxazolo[4,5-b]pyridin-2-one has been achieved in a single step from 2-amino-3-hydroxypyridine (B21099) and 1,1'-carbonyldiimidazole. This reaction proceeds by heating the reactants in an anhydrous solvent, leading to the formation of the fused heterocyclic system.

Starting MaterialsReagents and ConditionsProduct
3-Aminopyridine-2(1H)-one, Succinic anhydrideAcetic acid, Reflux3-(2-Oxooxazolo[5,4-b]pyridin-3(2H)-yl)propanoic acid
2-Amino-3-hydroxypyridine, 1,1'-CarbonyldiimidazoleAnhydrous THF, RefluxOxazolo[4,5-b]pyridin-2(1H)-one

Synthesis from Pyridine Starting Materials and Aminopyridinols

The selection of the pyridine precursor is a critical aspect of the synthetic design for this compound. Aminopyridinols, which contain both the requisite amino and hydroxyl functionalities in an ortho arrangement, are particularly valuable starting materials.

Specifically, 3-amino-2-hydroxypyridine (or its tautomer, 3-aminopyridin-2(1H)-one) is the key precursor for the "b" annulation of the oxazole (B20620) ring. The synthesis of the analogous oxazolo[4,5-b]pyridine-2-thiol has been successfully achieved through the condensation of 2-amino-3-hydroxypyridine with carbon disulfide in the presence of a base like potassium hydroxide. This reaction, when refluxed in ethanol, provides the target thiol in a single step. A similar strategy is expected to be applicable for the synthesis of this compound from 3-amino-2-hydroxypyridine.

The synthesis of oxazolopyridine-2-thiol derivatives has been reported starting from 2-aminopyridin-3-ol and carbon disulfide, followed by further functionalization. This underscores the utility of aminopyridinols in the construction of this heterocyclic system.

Pyridine Starting MaterialReagents and ConditionsProductReference
2-Amino-3-hydroxypyridineCS₂, KOH, Ethanol, RefluxOxazolo[4,5-b]pyridine-2-thiolN/A
3-Amino-2-hydroxypyridineCS₂, KOH, Ethanol, Reflux (proposed)This compoundN/A
2-Aminopyridin-3-ol1. CS₂, 2. Alkylation, 3. Mannich reactionPropargylamine derivatives of oxazolo[4,5-b]pyridine-2-thiolN/A

Specific Cyclization Approaches

The formation of the oxazole ring fused to the pyridine core is the pivotal step in the synthesis of this compound. This is typically achieved through either condensation reactions or intramolecular cyclization techniques.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of heterocyclic compounds, and the formation of the oxazolo[5,4-b]pyridine ring is no exception. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or hydrogen sulfide.

A prime example is the condensation of 3-aminopyridin-2-ol with a one-carbon carbonyl or thiocarbonyl equivalent. The reaction with carbon disulfide in a basic medium is a direct and efficient method for the synthesis of the corresponding thione. This reaction proceeds through the initial formation of a dithiocarbamate intermediate, which then undergoes cyclization with the elimination of hydrogen sulfide. The use of a base, such as potassium hydroxide, is crucial for the deprotonation of the hydroxyl group and the nucleophilic attack of the amino group on the carbon disulfide.

The synthesis of pyrido[2,3-d]pyrimidine derivatives through the condensation of 2-amino-3-cyanopyridine with carbon disulfide further illustrates the utility of this reagent in building fused heterocyclic systems.

ReactantsReagents and ConditionsMechanismProduct
3-Aminopyridin-2-ol, Carbon DisulfideKOH, Ethanol, RefluxFormation of dithiocarbamate followed by intramolecular cyclizationThis compound
2-Amino-3-cyanopyridine, Carbon DisulfideN/ACondensation and cyclizationPyrido[2,3-d]pyrimidine derivatives

Intramolecular Cyclization Techniques

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, including fused heterocyclic systems like this compound. This approach involves the formation of a ring from a single molecule containing all the necessary functional groups.

A key strategy involves the cyclization of an appropriately substituted pyridine derivative. For instance, a 3-thioureidopyridin-2-one intermediate could undergo intramolecular cyclization to form the target this compound. The thiourea moiety provides the necessary atoms for the formation of the thione-containing oxazole ring. The reaction is typically promoted by dehydrating agents or by heating.

Another example of intramolecular cyclization is observed in the reaction of 3-aminopyridine-2(1H)-ones with cyclic anhydrides. mdpi.com The initially formed monoamide undergoes a spontaneous intramolecular cyclization to yield the oxazolo[5,4-b]pyridine derivative. mdpi.com This demonstrates the propensity of appropriately substituted pyridinones to undergo ring closure to form the fused oxazole system.

Precursor for CyclizationConditionsKey Transformation
N-(2-Hydroxypyridin-3-yl)thioamideAcid or HeatDehydration and ring closure
3-Thioureidopyridin-2-oneHeatElimination of ammonia
N-(2-oxo-1,2-dihydropyridin-3-yl)succinamic acidHeatDehydration and ring closure

Utilization of Carbon Disulfide in Thione Formation

The formation of the thione functional group at the 2-position of the oxazolo[5,4-b]pyridine scaffold is commonly achieved through the use of carbon disulfide (CS₂). This method represents a fundamental approach to constructing the target molecule from appropriate precursors. The general synthetic route involves the reaction of 2-aminopyridin-3-ol with carbon disulfide in a basic medium.

The reaction mechanism is initiated by the nucleophilic attack of the amino group on the electrophilic carbon of carbon disulfide. researchgate.net This is followed by an intramolecular cyclization, where the hydroxyl group attacks the intermediate, leading to the formation of the fused oxazole ring system and establishing the thione functionality. The use of a base, such as potassium hydroxide, in an alcohol solvent is crucial for facilitating the reaction, which typically requires heating under reflux for several hours to proceed to completion. This cyclization reaction is a key step in the synthesis of the core this compound structure.

Compounds with an amino group react in the presence of a base with carbon disulfide to initially form dithiocarbamates. researchgate.net These intermediates are valuable building blocks for the synthesis of various sulfur-containing heterocycles, including the thione derivative of the oxazolopyridine scaffold. researchgate.net

Derivatization Strategies of the this compound Scaffold

The this compound core structure serves as a versatile scaffold for the development of a wide array of derivatives. Various synthetic strategies are employed to modify the scaffold by introducing different functional groups at the nitrogen and carbon positions of the heterocyclic rings.

The nitrogen atom at the 1-position of the this compound ring is a primary site for derivatization through N-alkylation and N-substitution reactions. While the direct N-alkylation of the thione is not extensively detailed in the provided search results, the reactivity can be inferred from the analogous oxazole ring systems. The oxazole ring demonstrates a strong propensity for alkylation at the nitrogen atom in the 3-position. semanticscholar.org

Conventional methods for N-alkylation of azoles often rely on direct alkylation, which can sometimes lead to issues with regioselectivity. bioengineer.org For the oxazolopyridine system, N-alkylation introduces substituents that can significantly alter the molecule's properties. The development of regioselective protocols is crucial for synthesizing specific N-1 substituted isomers.

A general approach for N-alkylation involves the use of a base to deprotonate the nitrogen, followed by reaction with an alkyl halide. The choice of base and solvent can influence the regioselectivity of the reaction, favoring either N-1 or N-2 (if applicable) substitution on related heterocyclic systems.

The functionalization of the carbon atoms on both the oxazole and pyridine rings of the scaffold is a key strategy for creating diverse derivatives. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, a palladium-catalyzed direct C–H bond functionalization methodology has been used to functionalize the C-2 position of a related oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine scaffold with various (hetero)aryl iodides. rsc.org This approach allows for the introduction of aryl groups onto the core structure.

Furthermore, Suzuki cross-coupling reactions have been employed in the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives, a structurally similar scaffold. In one study, a 2-methyl-5-nitrophenylboronic acid pinacol ester was coupled to the scaffold using a Pd(dppf)Cl₂ catalyst. nih.gov The 5-position and 6-position of the thiazolo[5,4-b]pyridine scaffold have also been reported as sites for functionalization. nih.gov

The introduction of a carboxylic acid moiety onto the pyridine ring has been achieved via a Heck reaction on a substituted oxazolo[4,5-b]pyridine (B1248351) derivative. researchgate.net This highlights the possibility of introducing acidic functional groups, which can serve as handles for further derivatization.

Table 1: Examples of Functionalization Reactions on Oxazolopyridine and Related Scaffolds

Scaffold Position Functionalized Reaction Type Catalyst/Reagents Reference
Oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine C-2 C-H Heteroarylation Palladium Catalyst, (Hetero)aryl iodides rsc.org
Thiazolo[5,4-b]pyridine Core Synthesis Suzuki Cross-Coupling Pd(dppf)Cl₂, Na₂CO₃ nih.gov

Microwave-assisted organic synthesis has emerged as a valuable tool in heterocyclic chemistry, offering significant advantages over conventional heating methods. The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles. rsisinternational.org

In the context of oxazolopyridine chemistry, microwave-assisted methods have been successfully employed for the synthesis of various derivatives. For example, a one-pot tandem reaction under microwave irradiation in water was used to obtain a series of new polycyclic-fused isoxazolo[5,4-b]pyridines without the need for an additional reagent or catalyst, highlighting the green chemistry aspect of this technique. nih.gov

Microwave conditions have also been utilized for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides in a catalyst- and additive-free method. mdpi.com Another study reports the microwave-assisted synthesis of pyrazolo[5,1-c] nih.govresearchgate.nettriazines and thieno[2,3-b]pyridine derivatives. yu.edu.jo The use of amino-functionalized SBA-15 as a basic nano-catalyst in the one-pot synthesis of 2-aryloxazolo[4,5-b]pyridines under microwave irradiation and solvent-free conditions has also been described. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Synthesis of 1,2,4-triazolo[1,5-a]pyrimidines Not specified 10-15 min High yields reported rsisinternational.org
Synthesis of Isoxazolo[5,4-b]pyridines Longer reaction times Significantly shorter High yields reported nih.gov

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and versatile method for synthesizing complex molecules from simpler building blocks. The oxazole scaffold has been utilized in click chemistry to create extended heterocyclic systems. nih.govnih.gov

A notable application in a closely related system is the synthesis of 1,2,3-triazole linked oxazolo[4,5-b]pyridine-2-thiol derivatives. researchgate.net In this multi-step synthesis, the core scaffold is first alkylated with propargyl bromide to introduce an alkyne functionality. The resulting terminal alkyne then undergoes a click reaction with various aromatic azides to yield the desired 1,2,3-triazole-linked products. researchgate.net This strategy demonstrates the feasibility of using click chemistry to attach a wide range of substituents to the oxazolopyridine-2-thiol core via a stable triazole linker.

The development of functionalized ethynyl oxazoles as versatile reagents for click chemistry is an active area of research, which could further expand the chemical space accessible for derivatization. chemrxiv.orgchemrxiv.org The chromenopyridine scaffold has also been synthesized using a click chemistry approach, indicating the broad applicability of this methodology in heterocyclic chemistry. mdpi.com

Catalytic Systems and Optimized Reaction Conditions in Synthesis

The synthesis and functionalization of the Oxazolo[5,4-b]pyridine scaffold often rely on the use of catalytic systems to achieve high efficiency, selectivity, and yield. A variety of catalysts, ranging from transition metals to solid-supported acids, have been employed.

Palladium catalysts are widely used in cross-coupling reactions for C-C and C-N bond formation. As mentioned previously, palladium-catalyzed direct C-H bond functionalization is a powerful method for derivatizing the oxazole ring. rsc.org Similarly, catalysts like Pd(dppf)Cl₂ are effective for Suzuki cross-coupling reactions to introduce aryl or heteroaryl substituents onto the pyridine ring of related scaffolds. nih.gov

In addition to transition metals, other catalytic systems have been developed. A silica-supported perchloric acid (HClO₄·SiO₂) has been used as an efficient and reusable catalyst for the one-pot synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives under ambient conditions. researchgate.net For multicomponent reactions leading to related thiazolo[4,5-b]pyridine systems, magnesium oxide has been utilized as a green, low-cost, and efficient heterogeneous base catalyst. dmed.org.ua

Optimization of reaction conditions is critical for the success of these synthetic transformations. This includes the choice of solvent, temperature, reaction time, and the specific catalyst and ligands used. For instance, in the synthesis of 2-aryloxazolo[4,5-b]pyridines, microwave irradiation under solvent-free conditions was found to be highly effective. researchgate.net The development of protocols that proceed under mild conditions, such as the use of l-proline as a catalyst for reactions in water, represents a move towards more environmentally friendly synthetic methods. researchgate.net

Table 3: Catalytic Systems in Oxazolopyridine and Related Syntheses

Reaction Type Catalyst Key Advantages Reference
C-H Heteroarylation Palladium Catalyst Direct functionalization of C-H bonds rsc.org
Suzuki Cross-Coupling Pd(dppf)Cl₂ Formation of C-C bonds with boronic acids nih.gov
Benzoylation/Cyclization HClO₄·SiO₂ Reusable, ambient conditions, simple workup researchgate.net
Multicomponent Reaction Magnesium Oxide Green, low-cost, heterogeneous catalyst dmed.org.ua

Role of Specific Catalysts in Enhancing Reaction Efficiency

The efficiency of synthesizing oxazolopyridine scaffolds can be significantly influenced by the choice of catalyst. While specific catalytic systems dedicated exclusively to the synthesis of this compound are not extensively documented in publicly available research, the synthesis of analogous and related heterocyclic systems, such as isoxazolo[5,4-b]pyridines and thiazolo[5,4-b]pyridines, provides insights into potentially effective catalytic approaches.

For instance, in the synthesis of certain isoxazolo[5,4-b]pyridine derivatives, acetic acid has been utilized in a dual role as both a solvent and a catalyst. researchgate.net This approach, particularly when combined with ultrasound irradiation, has been shown to offer high efficiency, short reaction times, and straightforward product purification. researchgate.net The acidic nature of the catalyst likely facilitates the key condensation and cyclization steps in the reaction mechanism.

In other related synthetic procedures for spiro(isoxazolo[5,4-b]pyridine-5,5′-pyrimidine) derivatives, L-proline has been employed as an effective organocatalyst. researchgate.net This catalyst operates under mild reaction conditions and promotes a pseudo five-component one-pot domino aza-Diels–Alder reaction in water, leading to high yields of the desired products. researchgate.net The use of organocatalysts like L-proline is a growing area of interest in green chemistry due to their low toxicity and environmental impact.

Furthermore, the synthesis of thiazolo[5,4-b]pyridine derivatives has been achieved using palladium catalysts, such as Pd(dppf)Cl₂, for Suzuki cross-coupling reactions to build the core structure. nih.gov While this applies to a different heterocyclic system, it highlights the potential of transition metal catalysis in constructing complex fused pyridine rings.

The table below illustrates hypothetical data on how different catalysts could enhance the synthesis of a generic Oxazolo[5,4-b]pyridine derivative, based on findings for related compounds.

CatalystReaction Time (hours)Yield (%)Purity (%)
None244580
Acetic Acid87592
L-proline128295
Pd(dppf)Cl₂68897

This table is for illustrative purposes and is based on data for related heterocyclic compounds. Specific data for this compound was not available in the searched sources.

Investigation of Green Solvents in Synthetic Procedures

The selection of a solvent is a critical factor in developing sustainable synthetic methodologies. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. The investigation into such solvents for the synthesis of this compound and its analogs is an active area of research aimed at reducing the environmental footprint of chemical manufacturing.

One of the most promising green solvents is water. For the synthesis of some polycyclic-fused isoxazolo[5,4-b]pyridines, a one-pot tandem reaction under microwave irradiation in water has been successfully developed. nih.gov This method proceeds without the need for any additional catalyst and is considered a green synthetic protocol. nih.gov

In the context of other related heterocyclic systems, biomass-derived solvents are also gaining attention. For example, sabinene, a natural bicyclic monoterpene, has been investigated as a green solvent for the synthesis of thiazolo[5,4-b]pyridine heterocycles. researchgate.net This solvent can be used with both thermal and microwave activation and has been shown to produce good yields. researchgate.net

The following table provides a comparative overview of different solvents that could potentially be used in the synthesis of this compound, with a focus on their "green" credentials.

SolventClassificationBoiling Point (°C)Key Advantages in Synthesis
TolueneConventional111Good solubilizing properties for many organic reagents.
Dimethylformamide (DMF)Conventional153High boiling point allows for a wide reaction temperature range.
WaterGreen100Non-toxic, non-flammable, and environmentally benign.
EthanolGreen78Biodegradable and derived from renewable resources.
SabineneGreen (Biomass-derived)163-165Renewable source, potential for good yields in specific reactions. researchgate.net

This table presents a general comparison of solvents. The suitability of each for the synthesis of this compound would require specific experimental investigation.

The ongoing research into both novel catalysts and green solvents is crucial for the development of more sustainable and efficient methods for the synthesis of this compound and its derivatives, paving the way for their broader application in various scientific and technological fields.

Chemical Reactivity and Mechanistic Studies of Oxazolo 5,4 B Pyridine 2 1h Thione

Electrophilic and Nucleophilic Substitution Reactions of the Fused Ring System

The fused oxazolo[5,4-b]pyridine (B1602731) ring system exhibits a nuanced reactivity towards electrophilic and nucleophilic substitution, influenced by the interplay of the electron-donating oxazole (B20620) moiety and the electron-withdrawing pyridine (B92270) ring. The chemistry of bicyclic systems like oxazolopyridines has garnered significant interest for its pharmaceutical applications. researchgate.net

Studies on related isomers and derivatives provide insight into the potential reactivity of the parent thione. For instance, the reactivity of Oxazolo[5,4-b]pyridin-2(1H)-one towards nucleophiles has been described. researchgate.net In derivatives of the core structure, substitution of leaving groups, such as a chlorine atom, on the pyridine ring with various N-nucleophiles has been successfully demonstrated. researchgate.net This suggests that nucleophilic aromatic substitution is a viable pathway for functionalization.

The pyridine ring is generally susceptible to nucleophilic attack, particularly when activated by the fused oxazole ring. Conversely, electrophilic substitution is less common on the pyridine ring itself unless activating groups are present. However, the nitrogen atom of the pyridine ring can be a site for electrophilic attack or protonation, which can, in turn, influence the reactivity of the entire fused system. researchgate.net

Oxidation and Reduction Processes

The oxidation and reduction of oxazolo[5,4-b]pyridine-2(1H)-thione and its derivatives are key transformations for modifying its core structure and substituents.

Oxidation: The thione group (-C=S) is a primary site for oxidation. Similar to other heterocyclic thiones, it can be oxidized to the corresponding oxo-analogue, Oxazolo[5,4-b]pyridin-2(1H)-one. This transformation is typically achieved using common oxidizing agents and provides a route to a different class of derivatives with potentially altered biological activities.

Reduction: Reduction reactions are often focused on substituents attached to the pyridine ring. For example, in the synthesis of related thiazolo[5,4-b]pyridine (B1319707) derivatives, the reduction of a nitro group on the pyridine portion of the scaffold is a crucial step to yield a key amine intermediate. nih.gov This reaction is typically carried out using agents like iron powder in acetic acid. nih.gov This highlights the feasibility of reducing electron-withdrawing groups on the pyridine ring without affecting the core oxazole-thione structure.

Rearrangement Reactions and their Mechanistic Elucidation

Rearrangement reactions offer pathways to novel heterocyclic structures from the oxazolo[5,4-b]pyridine scaffold. A significant reaction is the intramolecular cyclization of monoamides derived from 3-aminopyridine-2(1H)-ones to form the oxazolo[5,4-b]pyridine ring. researchgate.net

The proposed mechanism involves an initial acylation of the 3-amino group. The resulting monoamide, in its lactim tautomeric form, undergoes an intramolecular nucleophilic addition. The hydroxyl group of the pyridone attacks the amide carbonyl carbon, leading to the elimination of a water molecule and the formation of the fused oxazole ring. researchgate.net This cyclization is an effective one-step method for constructing the core scaffold with various linkers, such as those containing carboxylic acid groups. researchgate.net

While thermal rearrangements of the specific this compound are not extensively documented, studies on analogous fused pyridine systems, such as 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines, have shown that thermal rearrangements can occur, leading to the formation of more complex polycyclic structures. nih.gov

Reactivity of Substituents Attached to Ring Carbon or Nitrogen Atoms

The functionalization of the this compound core is often achieved by leveraging the reactivity of substituents on its carbon and nitrogen atoms. researchgate.net

N-Substitution: The nitrogen atom at the 1-position (N-1) of the oxazole ring is a common site for substitution. A series of 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives have been synthesized by alkylating this nitrogen. nih.gov This N-alkylation is a critical strategy for modulating the pharmacological properties of the molecule. nih.gov

C-Substitution: Substituents on the pyridine portion of the fused ring can also be manipulated. As mentioned, chloro-substituted derivatives can undergo nucleophilic substitution with various amines, demonstrating the reactivity of leaving groups attached to the carbon atoms of the pyridine ring. researchgate.net This allows for the introduction of diverse functionalities to the scaffold.

Quantum Chemical Calculations in Reaction Mechanism Analysis

Quantum chemical calculations and molecular modeling are powerful tools for understanding the reactivity and biological interactions of oxazolo[5,4-b]pyridine derivatives.

Molecular docking studies have been employed to analyze the binding of related compounds, such as thiazolo[5,4-b]pyridines and oxazolo[5,4-d]pyrimidines, to the active sites of protein kinases like PI3K and VEGFR-2. nih.govnih.gov These studies reveal key interactions, such as hydrogen bonds between the heterocyclic scaffold and amino acid residues (e.g., Val851, Lys802) in the ATP binding pocket, which are crucial for inhibitory activity. nih.govnih.gov

Furthermore, quantum chemical calculations have been used to investigate the electronic properties of the related oxazolo[4,5-b]pyridine (B1248351) system. researchgate.net These calculations help explain charge transfer characteristics and predict the effects of substituents on absorption and fluorescence spectra. researchgate.netresearchgate.net Such computational methods can be applied to analyze reaction mechanisms of this compound, for instance, by modeling transition states, determining the stability of intermediates, and predicting the regioselectivity of substitution reactions.

Spectroscopic Characterization Techniques for Structural Confirmation

The definitive identification and structural confirmation of this compound and its derivatives rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.

¹H NMR: In derivatives, the protons on the pyridine ring typically appear in the aromatic region. The NH proton of the thione tautomer gives a characteristic broad singlet signal, often at a downfield chemical shift (e.g., δ 9-12 ppm). rsc.orgresearchgate.net The presence of this signal is strong evidence for the existence of the thione form in solution, which is generally more stable and better solvated than the thiol tautomer. researchgate.net

¹³C NMR: The carbon of the thione group (C=S) is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of δ 174-178 ppm. rsc.org The carbons of the fused pyridine and oxazole rings provide a unique fingerprint in the spectrum. researchgate.netnih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. The C=S stretching vibration of the thione group is a characteristic band, though it can be weak. More prominent are the N-H stretching vibrations (around 3300-3500 cm⁻¹) and C=O stretching in oxo-analogues (around 1720-1740 cm⁻¹). rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds by providing a highly accurate mass measurement. researchgate.net The fragmentation patterns observed in electron ionization mass spectrometry (EI-MS) can also offer valuable structural information. sapub.org

Table 1: Representative ¹H NMR Spectroscopic Data for Substituted Oxazolopyridine Derivatives This table presents interactive data. Click on headers to sort or filter.

Compound Class Proton Chemical Shift (δ ppm) Multiplicity Notes Reference
Dihydropyrimidinone NH 9.42 brs Broad singlet for amide proton. rsc.org
Dihydropyrimidinone NH 7.88 brs Broad singlet for another amide proton. rsc.org
Oxazolopyridine OH 12.20 s Singlet for carboxylic acid proton. researchgate.net
Thiazolo[5,4-b]pyridine Pyridine-H 7.89 d Doublet for pyridine ring proton. nih.gov

Table 2: Representative ¹³C NMR Spectroscopic Data for Substituted Oxazolopyridine Derivatives This table presents interactive data. Click on headers to sort or filter.

Compound Class Carbon Chemical Shift (δ ppm) Notes Reference
Dihydropyrimidinone C=O 174.7 Carbonyl carbon. rsc.org
Dihydropyrimidinone C=O 167.3 Second carbonyl carbon. rsc.org
Oxazolopyridine C=O (acid) 170.4 Carboxylic acid carbonyl. researchgate.net
Oxazolopyridine C-O (oxazole) 159.9 Oxazole ring carbon adjacent to oxygen. researchgate.net

Medicinal Chemistry and Biological Activity Investigations

Pharmacological Relevance of Oxazole-Pyridine Fused Systems

The fusion of oxazole (B20620) and pyridine (B92270) rings creates a heterocyclic system of significant interest in medicinal chemistry. These fused systems, including scaffolds like oxazolo[5,4-b]pyridine (B1602731), are recognized for their diverse pharmacological potential. researchgate.netnih.gov Their structural similarity to purine (B94841) bases allows them to act as antimetabolites, interfering with nucleic acid synthesis, a crucial process in cell proliferation. nih.govresearchgate.net This mimicry makes them valuable candidates for the development of new therapeutic agents.

The pharmacological relevance of these fused systems is broad, with demonstrated activities including anticancer, antiviral, and immunosuppressive effects. nih.gov Pyridine and its fused ring counterparts are integral to numerous therapeutic agents, contributing to their biochemical potency and metabolic stability. nih.gov The oxazole moiety itself is a component in various drugs, known for its effectiveness against bacteria, fungi, viruses, and inflammation. pharmaguideline.comslideshare.net Specifically, oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been identified as inhibitors of various enzymes and signaling pathways linked to cancer development. nih.govmdpi.comnih.gov The versatility of the oxazole-pyridine scaffold allows for chemical modifications that can significantly influence their biological activity, making them a promising foundation for drug discovery programs. nih.govresearchgate.net

Exploration of Therapeutic Potential in Drug Discovery Programs

The therapeutic potential of oxazolo[5,4-b]pyridine derivatives is a subject of ongoing research, particularly in the fields of oncology and anti-inflammatory medicine. nih.govnih.gov The core structure serves as a versatile scaffold for the synthesis of novel compounds with a range of biological activities.

Derivatives of the oxazolo[5,4-b]pyridine scaffold have shown notable anticancer activity. nih.govresearchgate.net Their mechanism of action often involves the modulation of key cellular processes that are dysregulated in cancer.

A primary strategy in modern cancer therapy is the development of drugs that target specific molecules crucial for tumor growth and survival. nih.govresearchgate.net Oxazolo-pyridine fused systems have been identified as inhibitors of several important kinases.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govnih.gov Inhibition of VEGFR-2 can block this process and starve the tumor of necessary nutrients. nih.gov Several oxazolo[5,4-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2. nih.govnih.gov For instance, a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines were investigated, with some compounds showing significant inhibitory activity against VEGFR-2 kinase. nih.gov Molecular docking studies have suggested that these compounds bind to the ATP-binding site of the VEGFR-2, preventing its activation. nih.govnih.gov

PIM-1 Kinase: PIM-1 kinase is a serine/threonine kinase that is often overexpressed in various cancers and is involved in promoting cell survival and proliferation. New quinoline-pyridine hybrids have been designed as PIM-1 kinase inhibitors, demonstrating the potential of pyridine-containing scaffolds in targeting this kinase. nih.gov

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair. In cancers with specific DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP-1 can lead to cancer cell death through a process known as synthetic lethality. Novel oxadiazole-based compounds, which share heterocyclic features with oxazolopyridines, have been developed as PARP-1 inhibitors, showing the potential for such scaffolds to target this enzyme. nih.gov

Table 1: Examples of Oxazolo-Pyridine Derivatives and their Molecular Targets

Compound Class Target Key Findings
2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines VEGFR-2 Compound 9n exhibited potent inhibitory activity with an IC50 value of 0.33 μM for VEGFR-2 kinase. nih.gov
Pyridine-quinoline hybrids PIM-1 Kinase Compounds 6e, 13a, and 13c showed significant anticancer activity and induced apoptosis. nih.gov
Oxadiazole-based ligands PARP-1 Compound 5u inhibited the viability of MCF-7 breast cancer cells with an IC50 value of 1.4 µM. nih.gov

Anticancer Activity and Mechanistic Insights

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer drugs work by inducing apoptosis in tumor cells. nih.gov Oxazolo-pyridine derivatives have been shown to trigger this process. For example, certain oxazolo[5,4-d]pyrimidine derivatives were found to increase the levels of pro-apoptotic proteins like p53 and caspase-3, while decreasing the levels of the anti-apoptotic protein BCL-2. nih.gov The activation of caspases is a key step in the apoptotic cascade. Studies on pyridine-quinoline hybrids also demonstrated their ability to significantly induce apoptosis and activate caspase 3/7 in cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer activity of lead compounds. For oxazolo[5,4-d]pyrimidine derivatives, SAR analyses have provided valuable insights. mdpi.comnih.gov For example, it has been observed that the nature of the substituent at the C(2) position of the oxazolo[5,4-d]pyrimidine core can significantly impact activity. Aromatic substituents are often more favorable than aliphatic ones. mdpi.com Furthermore, the introduction of bulky and flexible groups can enhance the interaction with the target protein's binding pocket. mdpi.com In one study, it was found that a phenyl ring at the C(2) position substituted with a 4-Cl atom or a methylpiperazine moiety was beneficial for antiproliferative activity, whereas a 4-CH3O group was detrimental. mdpi.com These studies guide the rational design of more potent and selective anticancer agents.

In addition to their anticancer potential, oxazolo[5,4-b]pyridine derivatives have been investigated for their anti-inflammatory and antinociceptive (pain-relieving) properties. nih.govnih.gov A series of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones were synthesized and evaluated for their analgesic efficacy. nih.gov One compound, 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one, emerged as a potent, non-opioid analgesic with low acute toxicity. nih.gov

Other related fused heterocyclic systems have also demonstrated anti-inflammatory potential. For instance, novel thiazolo[4,5-b]pyridin-2-ones, which are structurally similar to oxazolopyridinones, have shown significant anti-inflammatory activity in animal models, with some compounds being more potent than the standard drug Ibuprofen. pensoft.net Molecular docking studies of some oxazolo[5,4-b]pyridine derivatives have suggested a high binding affinity to the Prostaglandin synthase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. researchgate.net These findings highlight the potential of the oxazolo[5,4-b]pyridine scaffold in the development of new anti-inflammatory and analgesic agents. nih.gov

Other Biological Activities (e.g., Immunosuppressive)

Beyond antimicrobial and antiviral applications, derivatives of the oxazolo[5,4-b]pyridine scaffold have been explored for other biological activities. Notably, certain oxazolo[5,4-d]pyrimidines, which share a related heterocyclic core, have been identified as potential immunosuppressants. researchgate.net This suggests that the broader class of oxazolopyrimidines may have immunomodulatory properties worthy of further investigation.

Computational Approaches in Drug Design

Computational methods are playing an increasingly vital role in the discovery and development of new drugs, and the study of Oxazolo[5,4-b]pyridine-2(1H)-thione and its derivatives is no exception. These in silico techniques provide valuable insights into the potential biological activity and pharmacokinetic properties of these compounds.

Molecular Docking Studies for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a potential drug molecule and its biological target at the molecular level.

For the related oxazolo[5,4-d]pyrimidine systems, molecular docking studies have been employed to assess their binding modes to the active site of human vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov These studies revealed that the designed oxazolo[5,4-d]pyrimidine derivatives could effectively bind to the VEGFR-2 binding site, with calculated free energies of binding indicating stable interactions. nih.gov

Similarly, molecular docking has been utilized to investigate the potential anti-inflammatory activity of newly synthesized oxazolo[5,4-b]pyridine derivatives. researchgate.net These compounds exhibited higher binding affinity to the target protein Prostaglandin synthase-2 (COX-2) compared to the reference drug diclofenac, suggesting their potential as anti-inflammatory agents. researchgate.net

The table below summarizes the results of molecular docking studies for some oxazolo[5,4-d]pyrimidine derivatives against VEGFR-2. nih.gov

CompoundBinding Free Energy (kJ/mol)Inhibition Constant (Ki)
Derivative 1-38.5Value not specified
Derivative 2-47.3Value not specified

This table is based on data for related oxazolo[5,4-d]pyrimidine derivatives and is illustrative of the application of molecular docking in this field.

In Silico Pharmacokinetics and Pharmacophore Modeling

In addition to target binding, computational tools are used to predict the pharmacokinetic properties of drug candidates, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. For instance, ADMET analysis of oxazolo[4,5-b]pyridines has indicated favorable drug-like properties, including high gastrointestinal absorption. researchgate.net

Pharmacophore modeling is another crucial computational approach that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.govyoutube.com This model can then be used as a 3D query to screen large databases of chemical compounds to identify new molecules with the potential for similar activity. nih.gov This method is efficient for identifying new lead compounds for further development. nih.gov The generation of pharmacophore models can be based on a set of active compounds or on the structure of the biological target with a bound ligand. youtube.com

Design Principles for Developing Bioactive this compound Derivatives

The design of new bioactive derivatives of this compound is guided by several key principles derived from existing structure-activity relationship (SAR) studies and computational analyses.

A common strategy involves the modification of substituents at various positions of the oxazolopyridine core to enhance biological activity and selectivity. For example, in the related oxazolo[4,5-b]pyridines, the introduction of hydrophobic substituents and cyclohexyl groups was found to optimize antimicrobial efficacy. researchgate.net

Another important design consideration is the introduction of linkers and functional groups that can interact with specific biological targets. For instance, the synthesis of oxazolo[5,4-b]pyridine derivatives incorporating an aliphatic carboxylic group as a linker has been explored to create candidates for further investigation of their potential anti-inflammatory activity. researchgate.net

The structural similarity of oxazolo[5,4-d]pyrimidines to purine bases has led to their investigation as potential antimetabolites that could interfere with nucleic acid synthesis, a key process in cancer cells. nih.gov This principle of designing molecules as antagonists of essential biological building blocks is a well-established strategy in drug discovery.

Applications in Organic Synthesis Beyond Medicinal Chemistry

Oxazolo[5,4-b]pyridine-2(1H)-thione as a Building Block for Complex Molecules

Heterocyclic compounds are fundamental in the development of a wide range of organic materials and are prevalent in many natural products. ossila.com In this context, this compound emerges as a significant building block for creating more intricate molecules. achemblock.comresearchgate.net The reactivity of substituents attached to its ring carbon or nitrogen atoms can be exploited to develop new protocols for constructing complex chemical entities. researchgate.net

A notable strategy involves the modification of the core structure to introduce functionalities that facilitate further synthetic transformations. For instance, research has demonstrated that 2-(chloromethyl)oxazolo[5,4-b]pyridine, derived from the corresponding oxazolopyridine precursor, is a highly effective synthon. This intermediate readily undergoes nucleophilic substitution of the chlorine atom with various N-nucleophiles, including natural alkaloids, thereby enabling the synthesis of a wide range of N-substituted derivatives. researchgate.net This highlights the role of the oxazolo[5,4-b]pyridine (B1602731) skeleton as a foundational element for building molecular complexity.

Although various synthetic strategies exist for 2-substituted oxazolo[5,4-b]pyridines, many are hindered by limitations such as harsh reaction conditions, extended reaction times, and low yields. researchgate.net One established method involves the condensation of 3-aminohydroxypyridines with carboxylic acid derivatives under acidic conditions at high temperatures. researchgate.net However, the development of more efficient and milder synthetic routes continues to be an active area of research to enhance the utility of this compound and its derivatives as building blocks. researchgate.net

Role in the Synthesis of Other Heterocyclic Compounds

The this compound scaffold is not only a precursor to more complex derivatives but also serves as a starting point for the synthesis of entirely different heterocyclic systems. The inherent reactivity of the oxazolone (B7731731) moiety allows for ring-opening and ring-transformation reactions, providing access to a variety of other heterocyclic structures.

Unsaturated oxazolones, in general, are recognized as important synthons for producing five- or six-membered heterocycles like imidazolones, thiazolones, and triazinones. mdpi.com For example, the reaction of oxazolones with reagents like phenylhydrazine (B124118) can lead to the formation of 1,2,4-triazin-6(5H)-ones through a condensation reaction. mdpi.com This demonstrates a common pathway where the oxazole (B20620) ring is transformed into a new heterocyclic system.

Furthermore, the synthesis of novel thiazolo[5,4-b]pyridine (B1319707) analogues has been achieved in multiple steps from commercially available substances, indicating that the pyridine (B92270) portion of the core can be built upon to create different fused systems. nih.gov The strategic functionalization of the pyridine ring within the oxazolo[5,4-b]pyridine structure can direct the formation of new rings, leading to diverse heterocyclic products.

Reactions Leading to Novel Fused Heterocyclic Systems

A significant application of this compound in organic synthesis is its participation in reactions that generate novel fused heterocyclic systems. The thione group, in particular, is a key functional handle for such transformations.

Systematic studies on the reactions of pyridine-2-thiones with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), have been shown to produce novel fused ring systems. rsc.org These reactions can lead to the formation of thiazolo[3,2-a]pyridines. rsc.org The reaction pathway is influenced by the nature of the starting "cyclic" thioamide, which in this case is the this compound. rsc.org

The construction of fused systems is a powerful strategy in synthetic chemistry. For example, the synthesis of thiazole-fused quinazolinones has been achieved by reacting aminoquinazolinones with Appel salt to form an intermediate which then undergoes intramolecular C-S bond formation. mdpi.com A similar strategy could be envisioned starting from an amino-substituted this compound to generate new, complex fused structures. The combination of different heterocyclic moieties into a single fused scaffold is a systematic approach toward discovering molecules with unique properties. dmed.org.ua

Q & A

Q. What are the standard synthetic routes for Oxazolo[5,4-b]pyridine-2(1H)-thione, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors such as aminopyridines with thiocarbonyl reagents. For example, a common method includes:

  • Condensation : Reacting substituted pyridines with isothiocyanates or thioamides in solvents like methanol or DMF under reflux (60–80°C) .
  • Cyclization : Catalysts like copper or palladium enhance ring closure efficiency, while temperature control (e.g., 24-hour reflux vs. 10-day ambient reaction) impacts yield and purity .
  • Optimization : Adjusting solvent polarity (e.g., DMF for high solubility) and catalyst loading (0.5–2 mol%) can improve yields from ~45% to >70% .

Q. What safety protocols are critical when handling this compound in the lab?

Safety measures are guided by its GHS classification (H302, H315, H319):

  • Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and full-face respirators for aerosol prevention .
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates (P261, P271) .
  • Emergency Procedures : Immediate eye rinsing with water (15+ minutes) and medical consultation for ingestion (P305+P351+P338) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and tautomeric forms (e.g., thione vs. thiol) in DMSO-d₆ .
  • Mass Spectrometry : High-resolution LC-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 168.04 for C₆H₄N₂S₂) .
  • FTIR : Strong absorption at ~1250 cm⁻¹ (C=S stretch) and ~1600 cm⁻¹ (aromatic C=C) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) .

Advanced Research Questions

Q. How can mechanistic studies clarify contradictions in cyclization efficiency under varying conditions?

Divergent pathways arise from reagent reactivity and solvent effects:

  • Thermodynamic Control : Prolonged reflux favors thione tautomer stability via keto-enol equilibria .
  • Kinetic Control : Ambient conditions may trap intermediates (e.g., azomethine ylides) that hinder cyclization, requiring longer reaction times .
  • Catalyst Role : Palladium mediates C–S bond formation, while copper promotes oxidative coupling, as shown in kinetic isotope experiments .

Q. What computational approaches predict the tautomeric equilibrium (thione vs. thiol) of this compound?

  • DFT Calculations : Gaussian 09 at the B3LYP/6-31G* level calculates energy differences between tautomers. Thione forms are typically 5–10 kcal/mol more stable due to aromatic stabilization .
  • Molecular Dynamics : Solvent models (e.g., water vs. DMSO) simulate hydrogen-bonding effects on tautomer ratios .
  • InChI Descriptors : InChI=1S/C6H4N2OS... encodes tautomeric states for database interoperability .

Q. How can biological activity assays be designed to evaluate its anticancer potential?

  • In Vitro Screening : Use MTT assays on cell lines (e.g., MCF-7, SK-OV-3) at 1–100 µM doses, with IC₅₀ calculations .
  • Target Identification : Molecular docking (AutoDock Vina) against enzymes like topoisomerase II or EGFR kinase .
  • SAR Studies : Modify substituents (e.g., 4-chlorophenyl vs. trifluoromethyl) to correlate structure with cytotoxicity .

Q. What strategies resolve discrepancies in reported yields for derivatives with similar scaffolds?

  • Byproduct Analysis : LC-MS identifies side products (e.g., Beckmann rearrangement byproducts in oxazoloquinolines) .
  • Cross-Validation : Reproduce reactions using controlled reagent grades (e.g., anhydrous solvents vs. technical grade) .
  • Statistical DoE : Response surface methodology optimizes variables (temperature, catalyst ratio) for reproducibility .

Methodological Guidance Table

Research AspectKey MethodologyReference
SynthesisPd-catalyzed cyclization in DMF
SafetyPPE protocols per GHS H319
Characterization¹H NMR in DMSO-d₆
ComputationalDFT (B3LYP/6-31G*)
BioactivityMTT assay on MCF-7 cells

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.